molecular formula C12H22N4 B13533374 3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

Cat. No.: B13533374
M. Wt: 222.33 g/mol
InChI Key: ONQINCZBIYOUMN-UHFFFAOYSA-N
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Description

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an isobutyl group, a methyl group, and a piperidine ring attached to the triazole moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyl hydrazine with methyl isocyanate to form the triazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide or acetonitrile and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is typically purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-1h-1,2,4-triazol-5-yl)piperidine: Lacks the isobutyl group, which may affect its biological activity and binding properties.

    3-(3-Isobutyl-1h-1,2,4-triazol-5-yl)piperidine: Lacks the methyl group, which may influence its chemical reactivity and stability.

    3-(3-Isobutyl-1-methyl-1h-1,2,3-triazol-5-yl)piperidine: Contains a different triazole isomer, which may alter its chemical and biological properties.

Uniqueness

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the presence of both isobutyl and methyl groups on the triazole ring, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. The combination of these functional groups with the piperidine ring makes it a versatile compound with diverse applications in various fields of research.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

3-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidine

InChI

InChI=1S/C12H22N4/c1-9(2)7-11-14-12(16(3)15-11)10-5-4-6-13-8-10/h9-10,13H,4-8H2,1-3H3

InChI Key

ONQINCZBIYOUMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)C2CCCNC2)C

Origin of Product

United States

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